molecular formula C12H11ClN2O2 B8398301 5-[(4-Chlorobenzyl)oxy]-1-methyl-1H-pyrazol-4-carbaldehyde

5-[(4-Chlorobenzyl)oxy]-1-methyl-1H-pyrazol-4-carbaldehyde

Cat. No. B8398301
M. Wt: 250.68 g/mol
InChI Key: SVILNZALUUGNAH-UHFFFAOYSA-N
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Patent
US08642626B2

Procedure details

Under cooling in an ice bath, potassium tert-butoxide (217 mg) was added to a tetrahydrofuran (2.8 mL) solution of 4-chlorobenzyl alcohol (217 mg), and the obtained solution was then stirred for 20 minutes. Under cooling in an ice bath, 5-chloro-1-methyl-1H-pyrazol-4-carbaldehyde (200 mg) was added to the reaction solution, and the obtained solution was then stirred for 3 hours. Thereafter, water was added to the reaction solution, and the obtained mixture was then extracted with ethyl acetate. The organic layer was washed with a saturated saline, and was then dried over anhydrous magnesium sulfate, followed by vacuum concentration. The residue was purified by column chromatography (silica gel cartridge, hexane:ethyl acetate=80:20 to 60:40), so as to obtain the title compound (127 mg) in the form of a colorless oily substance.
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].O1CCCC1.[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][OH:18])=[CH:15][CH:14]=1.Cl[C:22]1[N:26]([CH3:27])[N:25]=[CH:24][C:23]=1[CH:28]=[O:29]>O>[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][O:18][C:22]2[N:26]([CH3:27])[N:25]=[CH:24][C:23]=2[CH:28]=[O:29])=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
217 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.8 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
217 mg
Type
reactant
Smiles
ClC1=CC=C(CO)C=C1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=C(C=NN1C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the obtained solution was then stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
Under cooling in an ice bath
STIRRING
Type
STIRRING
Details
the obtained solution was then stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the obtained mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by vacuum concentration
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel cartridge, hexane:ethyl acetate=80:20 to 60:40)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(COC2=C(C=NN2C)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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